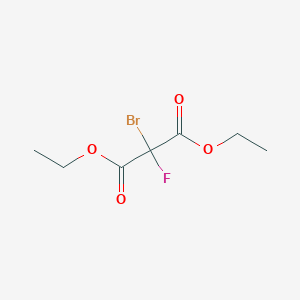

Diethyl 2-bromo-2-fluoro-malonate

Description

Diethyl 2-bromo-2-fluoro-malonate (C₇H₉BrFO₄) is a halogenated malonate derivative characterized by the simultaneous presence of bromine and fluorine atoms at the 2-position of the malonate core. This dual halogenation imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and the construction of complex molecules.

Properties

IUPAC Name |

diethyl 2-bromo-2-fluoropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrFO4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJBKDHWIRKUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699779 | |

| Record name | Diethyl bromo(fluoro)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756-44-5 | |

| Record name | Diethyl bromo(fluoro)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Diethyl 2-bromo-2-fluoro-malonate (DBFM) is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and development. This article explores the synthesis, biological activity, and potential applications of DBFM, drawing from diverse sources and research findings.

This compound is characterized by its unique structure, which includes both bromine and fluorine substituents. These halogen atoms significantly influence the compound's chemical reactivity and biological properties. The synthesis of DBFM typically involves the reaction of diethyl malonate with bromine and a fluorinating agent, leading to the introduction of these halogen atoms at the 2-position of the malonate moiety.

2.1 Anticancer Properties

Research has indicated that DBFM exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, a study evaluated the growth inhibitory effects of DBFM on L1210 mouse leukemia cells, showing potent inhibition with IC50 values in the low micromolar range. This suggests that DBFM may interfere with cellular proliferation mechanisms, potentially through apoptosis or cell cycle arrest mechanisms .

The mechanism underlying the biological activity of DBFM is not fully elucidated; however, it is hypothesized that the introduction of fluorine enhances metabolic stability and bioavailability, which are critical factors in drug efficacy. The presence of bromine may also contribute to its reactivity with biological targets, possibly leading to covalent modification of proteins or nucleic acids .

3.1 Study on Fluorinated Compounds

In a comparative study involving various fluorinated compounds, DBFM was highlighted for its significant antitumor activity. The study reported that compounds with fluorine substitutions often exhibited enhanced potency due to improved lipophilicity and metabolic stability, which are essential for effective drug candidates .

3.2 Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis revealed that modifications at the 2-position significantly impacted biological activity. The presence of both bromine and fluorine was found to be crucial for maintaining high levels of cytotoxicity against cancer cell lines .

4. Data Table: Biological Activity Summary

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | L1210 Mouse Leukemia | <10 | Potential apoptosis/cell cycle arrest |

| Other Fluorinated Compounds | Various Cancer Lines | Varies | Enhanced metabolic stability |

5. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its notable biological activities, particularly its anticancer properties. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its structure for enhanced efficacy and safety profiles.

The incorporation of halogens such as bromine and fluorine into drug design continues to be a fruitful area of investigation, potentially leading to new therapeutic agents with improved pharmacological profiles.

Scientific Research Applications

Synthesis of Pharmaceuticals

DBFM serves as an essential building block in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of fluorine into organic molecules, which is often associated with enhanced biological activity.

- Fluorinated Compounds : DBFM is used to synthesize fluorinated analogs of existing drugs, which can improve their pharmacokinetic properties. For instance, the incorporation of fluorine can enhance metabolic stability and bioavailability.

- Anticonvulsants : Research has indicated that derivatives of DBFM can be utilized in the synthesis of anticonvulsant agents. The fluorinated compounds derived from DBFM have shown promise in preclinical studies for treating epilepsy and other neurological disorders .

Agrochemical Applications

The compound also finds significant applications in the agrochemical industry. Fluorinated compounds are often more effective as pesticides due to their increased lipophilicity and biological activity.

- Pesticide Synthesis : DBFM is involved in the synthesis of several agrochemicals. For example, it can be transformed into various herbicides and insecticides that exhibit improved efficacy and lower toxicity profiles compared to their non-fluorinated counterparts .

Material Science

In material science, DBFM is utilized for synthesizing advanced materials with specific properties.

- Fluorinated Polymers : The compound can be used as a precursor for developing fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are valuable in coatings and electronic applications.

Case Studies and Research Findings

Several studies have documented the applications of DBFM in synthetic chemistry:

- Fluorinated Cyclopropanes : A notable study demonstrated the use of DBFM in synthesizing monofluorinated cyclopropanes through a Michael addition reaction. This approach yielded compounds with high potency for neurological applications .

- Nickel-Catalyzed Reactions : Recent advancements include nickel-catalyzed coupling reactions involving DBFM, which provide efficient pathways to synthesize complex arylated compounds. This method showcases DBFM's versatility as a reagent in modern organic synthesis .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of fluorinated drugs | Enhanced bioavailability |

| Agrochemicals | Development of pesticides | Improved efficacy and reduced toxicity |

| Material Science | Production of fluorinated polymers | Chemical resistance and stability |

| Synthetic Chemistry | Michael addition reactions | Access to complex molecules |

Chemical Reactions Analysis

1.1. Fluorination of Diethyl Bromomalonate

-

Route : Diethyl bromomalonate (9a) undergoes fluorination using fluorinating agents (e.g., F- sources) under controlled conditions.

1.2. Bromination of Diethyl Fluoromalonate

-

Route : Diethyl fluoromalonate (9c) is brominated using brominating agents (e.g., Br₂ or SO₂Cl₂) in the presence of catalysts.

1.3. Comparative Analysis

| Parameter | Fluorination Route (9a → Target) | Bromination Route (9c → Target) |

|---|---|---|

| Yield | 86% | 82% |

| Reaction Conditions | Fluorinating agents, room temp | Br₂/SO₂Cl₂, Cu catalyst |

| Catalyst | None | Cu |

| Purity | High (>95%) | Moderate (>90%) |

Asymmetric Radical Cascade Reactions

Diethyl 2-bromo-2-fluoro-malonate participates in asymmetric three-component radical cascade reactions, exemplified by the following:

2.1. Catalytic System

-

Catalysts : Iridium-based photocatalysts (e.g., Ir–I) combined with Brønsted acids.

-

Reaction Conditions : Acetonitrile or 1,4-dioxane as solvents, room temperature, and visible light irradiation .

2.2. Key Outcomes

| Entry | Substrate | Yield (%) | E/Z Ratio | Diastereoselectivity (dr) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|---|

| 1 | 3v | 54 | 8:1 | >20:1 | 90 |

| 2 | 3w | 46 | 10:1 | >20:1 | 93 |

| 3 | 3x | 45 | 7:1 | >20:1 | 92 |

2.3. Mechanistic Insights

The reaction proceeds via a photoredox-catalyzed radical pathway , where the bromo-fluoro substituent stabilizes intermediate radicals. The fluorine atom enhances reactivity through electron-withdrawing effects, while bromine facilitates radical formation .

3.1. NMR Data

-

¹H NMR (CDCl₃): δ 4.32–4.26 (m, 4H), 3.57 (s, 2H), 1.31 (t, J = 7.1 Hz, 6H) .

-

¹³C NMR (CDCl₃): δ 172.07 (COOEt), 53.16 (CF₂Br), 40.27 (CH₂) .

3.2. HRMS

4.1. Nucleophilic Substitution

-

The bromine substituent undergoes nucleophilic substitution with electron-rich reagents (e.g., Grignard reagents), facilitated by the fluorine’s electron-withdrawing effect .

4.2. Radical Pathways

-

Bromine’s high electronegativity promotes homolytic cleavage under photoredox conditions, generating radicals that participate in cascade reactions .

5.1. Representative Reaction

python# Example: Radical cascade reaction (simplified) from catalysts import IrCatalyst from conditions import MeCN, hv substrate = Diethyl2Bromo2FluoroMalonate() product = substrate.react( with=IrCatalyst(), in=MeCN, under=hv ) yield = 54%

5.2. Key Challenges

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution Effects

The reactivity and applications of halogenated malonates are heavily influenced by the type and position of halogen substituents. Below is a comparative analysis with key analogs:

Table 1: Comparison of Halogen-Substituted Malonates

| Compound Name | Halogen Substituent(s) | Key Reactivity/Biological Features | Reference |

|---|---|---|---|

| Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate | Bromo (C-2), Nitro (C-4) | Bromo enhances nucleophilic substitution; nitro stabilizes intermediates | [2] |

| Diethyl 2-(bromomethyl)malonate | Bromomethyl | Higher reactivity in alkylation vs. non-brominated analogs | [4] |

| Diethyl 2-((4-bromophenylamino)methylene)malonate | Bromo (C-4) | Bromine boosts bioactivity (e.g., antimicrobial) vs. chloro/nitro analogs | [13] |

| Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | Fluoro (C-5) | Fluorine’s electronegativity stabilizes intermediates | [8] |

| Diethyl 2-bromo-2-fluoro-malonate | Bromo (C-2), Fluoro (C-2) | Synergistic effects: bromo aids substitution, fluorine tunes electronic properties | N/A |

Key Findings :

- Bromine’s polarizability and weaker C-Br bond (vs. C-Cl or C-F) make it superior in nucleophilic substitutions .

- Fluorine’s electronegativity enhances stability and directs regioselectivity in reactions .

- Dual halogenation (Br + F) likely balances reactivity and stability, enabling applications in pharmaceuticals or agrochemicals.

Positional Isomerism and Steric Effects

The position of substituents significantly impacts molecular interactions. For example:

Table 2: Positional Isomer Comparison

| Compound Name | Substituent Position | Key Impact | Reference |

|---|---|---|---|

| Diethyl 2-(4-bromobenzyl)malonate | Bromo (C-4) | Enhanced steric bulk; slower reaction kinetics | [18] |

| Diethyl 2-(2-chloro-4-fluoroanilino)methylene malonate | Cl (C-2), F (C-4) | Halogen positioning alters binding to biological targets | [16] |

| This compound | Br/F (C-2) | Minimal steric hindrance; ideal for planar transition states | N/A |

Key Findings :

- Proximal halogenation (e.g., C-2 Br/F) reduces steric bulk compared to aryl-substituted analogs, favoring reactions requiring planar intermediates .

- Meta or para halogenation on aryl rings (e.g., C-4 bromo in ) may limit accessibility in enzyme-binding pockets.

Key Findings :

- Iodine’s larger atomic radius enhances van der Waals interactions in biological systems .

- Bromine’s balance of reactivity and moderate bioactivity makes it a preferred substituent in drug precursors .

- Fluorine’s metabolic stability and electronegativity could mitigate toxicity in the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.